AriprazoleIsomerimpurity

Beschreibung

General Principles of Pharmaceutical Impurity Control in Active Pharmaceutical Ingredients

The control of impurities in APIs is a fundamental aspect of pharmaceutical quality assurance. longdom.org The ICH Q3A(R2) guideline provides a framework for the content and qualification of impurities in new drug substances produced by chemical synthesis. ich.orgeuropa.eugmp-compliance.org These guidelines classify impurities into three main categories: organic impurities, inorganic impurities, and residual solvents. ich.org

Organic impurities can originate from starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. ich.org

Inorganic impurities are typically derived from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, and other residual metals. ich.org

Residual solvents are organic or inorganic liquids used during the synthesis and purification of the API. ich.org

The guidelines establish reporting, identification, and qualification thresholds for impurities based on the maximum daily dose of the drug. ich.orgslideshare.net Any impurity found at a level exceeding the reporting threshold must be reported. ich.org If an impurity exceeds the identification threshold, its structure must be determined. nih.gov Qualification is the process of gathering data to establish the biological safety of an individual impurity or impurity profile at the specified level. ich.org

Significance of Impurity Profiling in Pharmaceutical Development

Impurity profiling, which involves the identification, quantification, and characterization of impurities, is a crucial process throughout the lifecycle of a pharmaceutical product. longdom.orgglobalpharmatek.comresearchgate.net It plays a vital role in:

Ensuring Drug Safety and Efficacy: The presence of impurities, even in trace amounts, can significantly affect the safety and effectiveness of a drug. veeprho.comrjpdft.com Some impurities may be toxic or have pharmacological activity that could lead to adverse effects. longdom.org

Regulatory Compliance: Regulatory agencies require comprehensive impurity profiling data for drug approval. globalpharmatek.compharmaffiliates.com Manufacturers must demonstrate that impurity levels are within acceptable limits. longdom.org

Process Optimization and Quality Control: Understanding the impurity profile helps in optimizing the manufacturing process to minimize the formation of impurities. globalpharmatek.com It is also essential for establishing robust quality control methods to ensure batch-to-batch consistency. rjpdft.com

Stability Studies: Impurity profiling is critical in assessing the stability of a drug substance and product over its shelf life. longdom.orgglobalpharmatek.com It helps identify degradation products and establish appropriate storage conditions. longdom.org

Various analytical techniques are employed for impurity profiling, with High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) being the most common. longdom.orgrjpdft.com

Contextualization of Aripiprazole (B633) Impurities within Pharmaceutical Research

Aripiprazole is an atypical antipsychotic drug used in the treatment of various psychiatric disorders. ijpsr.comwikipedia.org The synthesis of aripiprazole is a multi-step process that can lead to the formation of several process-related and degradation impurities. ijpsr.comdaicelpharmastandards.com These impurities can include unreacted starting materials, by-products, and degradation products formed under various stress conditions like acid, base, oxidation, and light. daicelpharmastandards.comtandfonline.com

Several analytical methods, primarily reversed-phase HPLC, have been developed and validated for the determination of aripiprazole and its impurities in both bulk drug and pharmaceutical formulations. akjournals.comnih.govlew.ro These methods are crucial for controlling the quality and ensuring the safety of aripiprazole products. The identification and characterization of these impurities are often achieved using techniques like LC-MS, which helps in elucidating their structures. tandfonline.comtsijournals.com

Specific Focus: Isomer Impurities in Aripiprazole

Among the various types of impurities, isomer impurities are of particular interest. Isomers are molecules that have the same molecular formula but different structural arrangements. In the case of aripiprazole, positional isomers can arise, differing in the substitution pattern on the chemical structure.

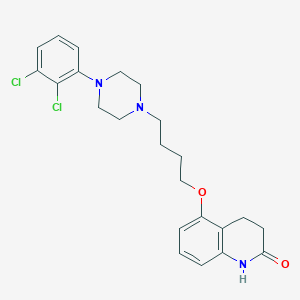

One such documented isomer impurity is 5-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one , with the CAS Number 203395-78-2. sigmaaldrich.comclearsynth.com This compound is a positional isomer of aripiprazole. While aripiprazole has the butoxy side chain attached at the 7-position of the quinolinone ring, this isomer has it at the 5-position. sigmaaldrich.comsimsonpharma.com The formation of such an isomer can occur during the synthesis of aripiprazole, particularly in the reaction of 7-(4-bromobutoxy)-3,4-dihydroquinoline-2(1H)-one with 1-(2,3-dichlorophenyl)piperazine (B491241) hydrochloride, potentially due to regioselective deviations.

The differentiation and quantification of such closely related isomers require sophisticated analytical methods, such as high-resolution HPLC with mass spectrometry detection, to ensure the purity of the final aripiprazole product.

Structure

3D Structure

Eigenschaften

Molekularformel |

C23H27Cl2N3O2 |

|---|---|

Molekulargewicht |

448.4 g/mol |

IUPAC-Name |

5-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |

InChI |

InChI=1S/C23H27Cl2N3O2/c24-18-5-3-7-20(23(18)25)28-14-12-27(13-15-28)11-1-2-16-30-21-8-4-6-19-17(21)9-10-22(29)26-19/h3-8H,1-2,9-16H2,(H,26,29) |

InChI-Schlüssel |

IJUWKLVEAYGXDI-UHFFFAOYSA-N |

Kanonische SMILES |

C1CC(=O)NC2=C1C(=CC=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |

Herkunft des Produkts |

United States |

Classification and Structural Elucidation of Aripiprazole Isomer Impurities

Nomenclature and Classification of Aripiprazole (B633) Impurities

Impurities in aripiprazole are broadly categorized based on their origin. The primary classifications include process-related impurities, degradation-related impurities, and metabolites that may be present as impurities.

Process-related impurities are substances that are formed during the synthesis of the active pharmaceutical ingredient (API). synthinkchemicals.com These can include unreacted starting materials, intermediates, byproducts from side reactions, and reagents used in the synthesis. The manufacturing process of aripiprazole typically involves the condensation of 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone with 1-(2,3-dichlorophenyl)piperazine (B491241). researchgate.netscispace.comptfarm.pl Variations in this process can lead to the formation of several impurities.

Common process-related impurities of aripiprazole include:

Starting Materials: Unreacted 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and 1-(2,3-dichlorophenyl)piperazine may be present in the final product if not completely removed during purification. researchgate.net

Intermediates: Intermediates such as 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone and 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone are key precursors in the synthesis and can persist as impurities. researchgate.net

Byproducts: Side reactions during synthesis can generate various byproducts. An example is the formation of a dimer impurity, 7,7′-(butane-1,4-diylbis(oxy))bis(3,4-dihydroquinolin-2(1H)-one), which can arise from the reaction of two molecules of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with 1,4-dibromobutane. patsnap.com

| Impurity Name | Classification | Origin |

|---|---|---|

| 7-hydroxy-3,4-dihydro-2(1H)-quinolinone | Starting Material | Incomplete reaction of the starting material. researchgate.net |

| 1-(2,3-dichlorophenyl)piperazine | Starting Material | Incomplete reaction of the starting material. researchgate.net |

| 7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone | Intermediate | Unreacted intermediate from the synthesis process. researchgate.net |

| 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone | Intermediate | Unreacted intermediate from the synthesis process. researchgate.net |

| Aripiprazole Dimer Impurity | Byproduct | Side reaction during the synthesis of aripiprazole. patsnap.com |

Degradation-related impurities are formed when the drug substance is exposed to various stress conditions such as light, heat, humidity, acid, base, and oxidation. synthinkchemicals.com Forced degradation studies are intentionally conducted to identify potential degradation products and to develop stability-indicating analytical methods.

Aripiprazole has been found to be susceptible to degradation under certain conditions:

Oxidative Degradation: Exposure to oxidative conditions can lead to the formation of N-oxide impurities, such as Aripiprazole N-oxide, where an oxygen atom is attached to one of the nitrogen atoms in the piperazine (B1678402) ring. indiamart.comcaymanchem.com

Thermal Degradation: At elevated temperatures, aripiprazole can degrade to form several products. eurjchem.comresearchgate.net

Hydrolytic Degradation: While generally stable, under certain acidic or basic conditions, hydrolysis of the lactam ring or ether linkage could potentially occur, though significant degradation is not always observed under mild hydrolytic stress. researchgate.netscribd.com

| Impurity Name | Degradation Condition | Structural Feature |

|---|---|---|

| Aripiprazole N-oxide | Oxidation | Formation of an N-oxide on the piperazine ring. indiamart.comcaymanchem.com |

| 1-but-3-enyl-4-(2,3-dichloro-phenyl)-piperazine | Thermal | Degradation product observed under thermal stress. researchgate.net |

| 7-but-3-enyloxy-3,4-dihydro-1H-quinolin-2-one | Thermal | Degradation product observed under thermal stress. researchgate.net |

Metabolites are substances formed in the body from the biotransformation of a drug. While primarily a concern in pharmacokinetic and pharmacodynamic studies, major metabolites can sometimes be present as impurities in the bulk drug if they are also formed as byproducts during synthesis or as degradation products.

The primary metabolic pathways for aripiprazole are dehydrogenation, hydroxylation, and N-dealkylation, primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6. clinpgx.org

Dehydro-aripiprazole (OPC-14857): This is the major active metabolite of aripiprazole and is formed through dehydrogenation. targetmol.com It has a pharmacological activity similar to the parent drug. targetmol.com Dehydro-aripiprazole is also a known impurity in aripiprazole drug substance.

Other Metabolites: Other metabolites, such as 8-hydroxy-aripiprazole and various hydroxylated derivatives, are also formed. These are generally present in lower concentrations than dehydro-aripiprazole.

| Metabolite Name | Metabolic Pathway | Significance |

|---|---|---|

| Dehydro-aripiprazole | Dehydrogenation | Major active metabolite, also a known impurity. targetmol.com |

| 8-hydroxy-aripiprazole | Hydroxylation | A major metabolite formed by CYP450 enzymes. |

| 4-Hydroxyaripiprazole | Hydroxylation | A known human metabolite of aripiprazole. nih.gov |

| 2,3-dichlorophenylpiperazine | N-dealkylation | A metabolite resulting from the cleavage of the butyl chain. nih.gov |

Identification of Specific Aripiprazole Isomer Impurities

The identification and characterization of impurities in active pharmaceutical ingredients (APIs) like aripiprazole are crucial for ensuring drug quality, safety, and efficacy. Isomeric impurities are of particular interest as they often have similar physicochemical properties to the API, making their separation and detection challenging.

Reported Aripiprazole Isomer Impurity Structures

Several isomeric impurities of aripiprazole have been reported in the scientific literature, arising from the synthesis process or degradation. These impurities often involve variations in the position of substituents on the aromatic rings or rearrangements of the core structure. The structural elucidation of these impurities has been accomplished using advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.neteurjchem.com

Below is an interactive data table detailing some of the reported aripiprazole isomer impurities.

| Compound Name | Structure | Molecular Formula | Notes |

|---|---|---|---|

| Aripiprazole |  | C₂₃H₂₇Cl₂N₃O₂ | Active Pharmaceutical Ingredient |

| Aripiprazole Impurity C | Data not available in a structured format | C₂₃H₂₈ClN₃O₂ | Positional isomer with a single chlorine atom. |

| Aripiprazole Impurity D | Data not available in a structured format | C₂₃H₂₈ClN₃O₂ | Positional isomer with a single chlorine atom at a different position than Impurity C. |

Proposed Structures of Unidentified Isomeric Byproducts

Forced degradation studies are instrumental in identifying potential degradation pathways and novel impurities that may form under various stress conditions such as acid, base, oxidation, heat, and light. researchgate.netsemanticscholar.orgresearchgate.net In the case of aripiprazole, such studies have revealed the formation of several degradation products, with some proposed structures being isomeric to the parent drug.

One common degradation pathway involves oxidation, which can lead to the formation of N-oxide derivatives. While an N-oxide is not an isomer, other oxidative processes or rearrangements under thermal stress could potentially lead to isomeric byproducts.

Advanced analytical techniques like liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QToF-MS) are powerful tools for the structural elucidation of unknown impurities. researchgate.neteurjchem.com By analyzing the accurate mass and fragmentation patterns of an unknown peak, a molecular formula can be determined. If this formula matches that of aripiprazole but the retention time is different, it indicates the presence of an isomer. Based on the fragmentation data, a plausible chemical structure can be proposed.

For instance, studies have reported the detection of unknown impurities in aripiprazole samples subjected to thermal and oxidative stress. researchgate.net While the definitive structures of all such byproducts are not always confirmed due to the challenges in isolating sufficient quantities for complete characterization, the data from LC-QToF-MS allows for the proposal of scientifically sound structures for these unidentified isomeric impurities. These proposed structures are critical for synthetic chemists to understand potential side reactions and for analytical scientists to develop methods to control these impurities in the final drug product.

Mechanisms of Formation of Aripiprazole Isomer Impurities

Synthetic Route-Dependent Impurity Formation

The most widely utilized synthetic route to aripiprazole (B633) involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine (B491241) with a 7-(4-halobutoxy)-3,4-dihydroquinolinone intermediate. researchgate.netptfarm.pl The specific conditions and reagents used in this process can lead to the formation of several process-related impurities.

The crucial step in aripiprazole synthesis is the coupling of the piperazine (B1678402) ring with the butoxy side chain of the quinolinone core. researchgate.net During this reaction, impurities can be formed due to side reactions, often involving contaminants present in the starting materials. For instance, if the 1-(2,3-dichlorophenyl)piperazine hydrochloride starting material contains monochlorinated analogues, this can lead to the formation of corresponding monochlorinated aripiprazole impurities. Research has identified the formation of 7-(4-(4-(2-chlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one and 7-(4-(4-(3-chlorophenyl)piperazin-1-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one during the synthesis. ijpsr.com These impurities are structurally very similar to aripiprazole, differing only in the position and number of chlorine atoms on the phenylpiperazine ring.

Dimerization reactions represent a significant pathway for impurity formation during aripiprazole synthesis. A notable dimeric impurity is 7,7′-(butylenedioxy)di-3,4-dihydroquinolin-2(1H)-one, which is formed from the intermediate 7-(4-halobutoxy)-3,4-dihydrocarbostyril. google.comresearchgate.net This impurity, also referred to as 1,4-bis[3,4-dihydro-2(1H)-quinolinone-7-oxy]butane, arises when two molecules of the 7-hydroxy-3,4-dihydroquinolin-2(1H)-one starting material are alkylated by one molecule of a 1,4-dihalobutane reagent. google.comresearchgate.net

Aripiprazole is an achiral molecule, meaning it does not have stereoisomers. nih.gov The key starting materials and intermediates used in its most common synthetic routes are also typically achiral. The available scientific literature on aripiprazole synthesis and impurity profiling does not indicate that isomerization is a significant pathway for impurity formation. Therefore, impurities arising from chiral inversion or other isomerization reactions are not commonly reported for aripiprazole.

The purity of the final aripiprazole API is highly dependent on the quality of the starting materials and reagents used. Several potential impurities are simply unreacted starting materials or intermediates that are carried through the process. researchgate.netbg.ac.rs

Key starting materials and intermediates that can persist as impurities include:

1-(2,3-dichlorophenyl)piperazine hydrochloride : A primary raw material for the final coupling step. researchgate.netbg.ac.rs

7-hydroxy-3,4-dihydroquinolin-2(1H)-one : The initial precursor for the quinolinone portion of the molecule. researchgate.netbg.ac.rs

7-(4-chlorobutoxy)-3,4-dihydroquinolin-2(1H)-one : An intermediate in the synthesis. researchgate.net

7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one : A key intermediate for the final coupling reaction. researchgate.net

Furthermore, impurities present within the starting materials can react to form new impurities in the final product. For example, the starting material 1-(2,3-dichlorophenyl)piperazine can contain related substances such as 1-(2-chlorophenyl)piperazine (B141456) and 1-(3-chlorophenyl)piperazine. ijpsr.comgoogle.com These will react in the same manner as the intended reagent, leading to the formation of the corresponding monochlorinated aripiprazole analogues. ijpsr.com

Degradation Pathway-Driven Isomer Formation

Aripiprazole, like any pharmaceutical compound, can degrade when exposed to certain stress conditions such as oxidation, light, heat, and hydrolysis. This degradation can lead to the formation of new impurities that are not related to the synthetic process.

Forced degradation studies, which are conducted to understand the intrinsic stability of a drug, have shown that aripiprazole is particularly susceptible to oxidative stress. eurjchem.comresearchgate.netsemanticscholar.org When subjected to oxidizing agents like hydrogen peroxide, aripiprazole undergoes degradation to form specific byproducts. researchgate.netscribd.com

The primary and most consistently reported oxidative degradation product is Aripiprazole N-oxide, chemically known as 7-[4-[4-(2,3-dichlorophenyl)-1-oxidopiperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one. bg.ac.rslew.roceon.rs This impurity is formed by the oxidation of the tertiary amine nitrogen atom in the piperazine ring. bg.ac.rs Its identity has been confirmed in multiple stability studies. bg.ac.rsceon.rsresearchgate.net

Other oxidative processes can also occur. Dehydro-aripiprazole, a major metabolite of aripiprazole, is formed through an oxidative dehydrogenation reaction that introduces a double bond into the quinolinone ring. While primarily a product of in-vivo metabolism, the potential for its formation under chemical oxidative stress conditions cannot be entirely ruled out. Studies have shown that aripiprazole degrades under conditions of acid hydrolysis, peroxide, and heat, while being relatively stable under basic and photolytic stress. eurjchem.comresearchgate.nettandfonline.com

Hydrolytic Degradation Induced Isomerization (Acidic/Basic Conditions)

The stability of aripiprazole under hydrolytic conditions—exposure to acidic and basic environments—has yielded varied results across different studies, suggesting that the degradation pathway is sensitive to specific experimental conditions such as concentration, temperature, and duration of exposure.

Several studies have reported that aripiprazole is stable under both acidic and basic stress conditions. For example, one comprehensive study subjected aripiprazole to 0.1 M HCl at 80°C for 24 hours and 0.1 M NaOH at 80°C for 4 hours and found the active substance to be stable.

Conversely, other research has demonstrated degradation under similar conditions. One study observed degradation of aripiprazole in the presence of acid. Another investigation noted that significant degradation occurred under basic stress conditions. A study on an oral solution of aripiprazole found it degraded during acid hydrolysis.

A key degradation mechanism identified under both acidic and basic hydrolysis is the cleavage of the ether bond in the butoxy side chain. This cleavage results in the formation of Impurity-B, which is 1-(2,3-dichlorophenyl) piperazine hydrochloride. This impurity is one of the starting materials for aripiprazole synthesis.

The conflicting findings highlight the importance of the specific conditions employed in forced degradation studies. The formation of hydrolytic degradants appears to be possible, though the molecule shows considerable stability under many tested hydrolytic environments.

Table 1: Summary of Hydrolytic Degradation Studies on Aripiprazole

| Stress Condition | Temperature | Duration | Observation | Degradation Products Identified | Reference(s) |

|---|---|---|---|---|---|

| Acid Hydrolysis (e.g., HCl) | Ambient to 80°C | Up to 24 hours | Degradation observed in some studies; stable in others | 1-(2,3-dichlorophenyl) piperazine hydrochloride (Impurity-B) | |

| Base Hydrolysis (e.g., NaOH) | Ambient to 80°C | Up to 24 hours | Degradation observed in some studies; stable in others | 1-(2,3-dichlorophenyl) piperazine hydrochloride (Impurity-B) |

Thermal Degradation and Isomer Formation

Thermal stress represents a significant factor in the degradation of aripiprazole. Unlike its relative stability under some hydrolytic and photolytic conditions, aripiprazole has been shown to degrade when exposed to heat.

In one study, aripiprazole tablets were subjected to thermal stress by heating the powder at 105°C for five days. This resulted in the formation of three major degradation products within three days. While the structures of these specific thermal degradants were not detailed in the initial report, the study confirmed the drug's susceptibility to thermal decomposition. Another study also reported that aripiprazole in an oral solution was found to degrade under heat stress.

However, some studies conducted under different thermal conditions reported no significant degradation. For instance, testing at 80°C with 90% relative humidity did not produce notable impurities. Similarly, another study concluded that the active substance was stable under the thermal conditions tested.

The process of dehydration of aripiprazole monohydrate has also been investigated. Thermal analysis shows that upon heating, the monohydrate loses water and can transform into different anhydrous polymorphic forms, such as Form III. It is important to note that polymorphs are different solid-state crystalline structures of the same chemical entity and are not considered degradation impurities in this context.

Table 2: Summary of Thermal Degradation Studies on Aripiprazole

| Stress Condition | Temperature | Duration | Observation | Degradation Products Identified | Reference(s) |

|---|---|---|---|---|---|

| Dry Heat | 105°C | 5 days | Three major degradation products observed | Structures not specified | |

| Dry Heat | 80°C | Not specified | Stable | None | |

| Heat (Oral Solution) | Not specified | Not specified | Degradation observed | Not specified | |

| Heat with Humidity | 80°C / 90% RH | Not specified | Stable | None |

**3.2.4

Synthesis and Reference Standard Preparation of Aripiprazole Isomer Impurities

Methodologies for Laboratory Synthesis of Aripiprazole (B633) Isomer Reference Standards

The synthesis of aripiprazole isomer reference standards is a critical step in ensuring the quality and purity of the final active pharmaceutical ingredient (API). These standards are essential for the identification and quantification of impurities that may arise during the manufacturing process. Laboratory synthesis of these standards often involves targeted approaches to produce specific isomers and, in some cases, derivatization reactions to generate related structures.

Targeted Synthesis Approaches for Specific Isomers

The primary strategy for synthesizing aripiprazole isomer impurities involves a targeted approach that mirrors the main synthetic pathway of aripiprazole itself, but with strategic modifications to the starting materials or intermediates. The most common route to aripiprazole involves the N-alkylation of 1-(2,3-dichlorophenyl)piperazine (B491241) with 7-(4-halobutoxy)-3,4-dihydroquinolinone.

During the process development for aripiprazole, several related substances have been identified. For instance, impurities such as 7-(4-(4-(2-chlorophenyl) piperazine-1-yl) butoxy) – 3, 4 – dihydroquinoline – 2(1H) – one and 7- (4-(4-(3-chlorophenyl)piperazin-1-yl) butoxy)-3,4-dihydroquinoline-2(1H)-one can be formed. fda.gov The synthesis of these specific isomers as reference standards would involve reacting 7-(4-bromobutoxy)-3, 4-dihydroquinoline-2(1H)-one with the corresponding mono-chlorophenyl) piperazine (B1678402) hydrochloride derivatives instead of 1-(2, 3-dichloro phenyl) Piperazine Hydrochloride. fda.gov

Another targeted approach involves the synthesis of dimeric derivatives of aripiprazole, which have been identified as minor contaminants. uspnf.com The synthesis of these complex structures requires specialized techniques, such as efficient aldehyde bis-arylation and facile Wynberg amination. uspnf.com

The table below outlines some of the common aripiprazole impurities and the targeted synthetic strategies that can be employed for their preparation as reference standards.

Table 1: Targeted Synthesis Approaches for Aripiprazole Isomer Impurities

| Impurity Name | CAS Number | Molecular Formula | Targeted Synthetic Approach |

|---|---|---|---|

| Aripiprazole Isomer | 203395-78-2 | C23H27Cl2N3O2 | Reaction of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one with an isomeric dichlorophenylpiperazine. |

| Aripiprazole 3,4-Dichloro Impurity | 203395-75-9 | C23H27Cl2N3O2 | N-alkylation using 1-(3,4-dichlorophenyl)piperazine (B178234) instead of 1-(2,3-dichlorophenyl)piperazine. |

Derivatization Reactions for Isomer Generation

Derivatization reactions can be a valuable tool for generating a wider range of isomer impurity standards that may not be readily accessible through direct synthesis. This can involve the chemical modification of the aripiprazole molecule or its key intermediates. For example, a series of (4-phenyl-1-piperazinyl)alkoxy-2(1H)-quinolinone molecules were created through derivatization to explore structure-activity relationships, a process that can also be adapted to generate potential impurities. knorspharma.com

While specific examples of derivatization for the sole purpose of generating aripiprazole isomer impurities for reference standards are not extensively detailed in publicly available literature, the principles of chemical derivatization can be applied. For instance, modification of the dichlorophenyl ring through electrophilic aromatic substitution could introduce different substitution patterns, leading to positional isomers. Similarly, reactions targeting the secondary amine of the piperazine ring or the lactam nitrogen of the quinolinone ring could yield a variety of N-substituted derivatives.

Purity Assessment and Qualification of Synthetic Aripiprazole Isomer Impurity Standards

Once synthesized, it is imperative to thoroughly assess the purity of the aripiprazole isomer impurity standards and qualify them for their intended use. This ensures the accuracy and reliability of analytical methods that rely on these standards.

The purity of these synthetic standards is typically determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the most widely used method for the quantification of aripiprazole and its impurities. synthinkchemicals.com A well-developed HPLC method should be able to separate the main compound from all potential impurities.

The qualification of a reference standard is the process of confirming its structure and purity. synthinkchemicals.com This involves a comprehensive characterization using a battery of analytical techniques.

Table 2: Analytical Techniques for Purity Assessment and Qualification

| Analytical Technique | Purpose |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the standard and to separate it from other related substances. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the synthesized isomer. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To elucidate the chemical structure and confirm the isomeric identity. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |

The qualification process ensures that the synthesized material is suitable for its intended purpose as a reference standard. For pharmaceutical applications, this often involves demonstrating that the standard is of high purity, typically greater than 95%. pharmtech.com

Isotopic Labeling Strategies for Mechanistic Studies of Isomer Formation

Isotopic labeling is a powerful technique used to investigate the mechanisms of chemical reactions, including the formation of isomers. By replacing one or more atoms in a molecule with their heavier, stable isotopes (e.g., deuterium (B1214612) (²H), carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N)), researchers can trace the fate of these atoms through a reaction pathway.

In the context of aripiprazole, isotopic labeling can be employed to understand how and why certain isomeric impurities are formed during synthesis. For example, if a particular impurity is suspected to arise from a rearrangement reaction, labeling specific positions on a precursor molecule can help to confirm or refute this hypothesis by tracking the position of the label in the final product.

A common approach is deuterium labeling. For instance, a deuterated version of aripiprazole, d8-aripiprazole, has been synthesized using 1,4-dichlorobutane-d8 (B165168) as a starting material. ich.org While this particular synthesis was aimed at creating an internal standard for analytical purposes, the same principles can be applied to mechanistic studies. ich.org By strategically placing deuterium atoms on the butoxy linker, for example, one could investigate if this part of the molecule is involved in any unexpected side reactions that lead to isomer formation.

The use of carbon-14 (B1195169) (¹⁴C) labeling has also been reported for aripiprazole, primarily for use in radiolabeling studies to understand the drug's metabolism. fda.gov However, the synthetic routes developed for introducing ¹⁴C could be adapted for mechanistic studies of impurity formation.

The general steps for using isotopic labeling in mechanistic studies of aripiprazole isomer formation are as follows:

Hypothesize a mechanism: Propose a plausible reaction pathway that could lead to the formation of the isomer of interest.

Design a labeled precursor: Synthesize a starting material or intermediate with an isotopic label at a key position that is predicted to change or be involved in the proposed mechanism.

Perform the reaction: Carry out the synthesis of aripiprazole or the specific reaction step under investigation using the labeled precursor.

Isolate and analyze the products: Separate the desired product and any impurities, including the target isomer.

Determine the location of the label: Use analytical techniques such as mass spectrometry and NMR spectroscopy to determine the exact position of the isotopic label in the product molecules.

Interpret the results: Based on the location of the label, confirm or revise the proposed mechanism for isomer formation.

By providing a detailed map of atomic rearrangements, isotopic labeling offers invaluable insights into the complex chemical transformations that can occur during the synthesis of aripiprazole, ultimately aiding in the development of manufacturing processes that minimize the formation of unwanted isomers.

Advanced Analytical Methodologies for Aripiprazole Isomer Impurity Profiling

Chromatographic Separation Techniques

Chromatography is the cornerstone of impurity profiling in the pharmaceutical industry. Its high resolving power is essential for separating structurally similar isomers of aripiprazole (B633) from the active pharmaceutical ingredient (API) and from each other.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Isomer Resolution

High-Performance Liquid Chromatography (HPLC) and its more advanced counterpart, Ultra-Performance Liquid Chromatography (UPLC), are the most widely employed techniques for the analysis of aripiprazole and its impurities. nih.govijpsonline.comresearchgate.netresearchgate.net These methods offer the high resolution and sensitivity required to separate and quantify isomeric impurities, even at trace levels. nih.govijpsonline.com UPLC, with its use of smaller particle size columns, provides faster analysis times and improved resolution compared to conventional HPLC. nih.govijpsonline.comresearchgate.net

Reversed-phase HPLC (RP-HPLC) is the predominant mode of chromatography used for aripiprazole impurity profiling. scholarsresearchlibrary.combg.ac.rs Method development and optimization are crucial to achieve the desired separation of all potential isomers.

Key parameters that are optimized during method development include:

Stationary Phase: C8 and C18 columns are the most common choices for the separation of aripiprazole and its impurities. nih.govlew.ro The choice of stationary phase influences the retention and selectivity of the separation.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. nih.govlew.ro The pH of the aqueous phase and the proportion of the organic modifier are critical for controlling the retention and resolution of the analytes. researchgate.net

Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing the efficiency and selectivity of the separation. lew.ro

Flow Rate: The flow rate of the mobile phase impacts the analysis time and the efficiency of the separation. lew.ro

Several studies have reported the development of robust and stability-indicating RP-HPLC methods for the determination of aripiprazole and its impurities. scholarsresearchlibrary.combg.ac.rs These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure their specificity, precision, linearity, accuracy, and robustness. scholarsresearchlibrary.com

Table 1: Example of RP-HPLC Method Parameters for Aripiprazole Impurity Analysis

| Parameter | Condition |

| Column | Zorbax SB-C18 (150 mm x 4.6 mm, 5 µm) lew.ro |

| Mobile Phase | Methanol: Water: Orthophosphoric acid lew.ro |

| Elution Mode | Isocratic lew.ro |

| Flow Rate | 1.5 mL/min lew.ro |

| Column Temperature | 40°C lew.ro |

| Detection | UV at 254 nm (Aripiprazole) and 224 nm (Impurities) lew.ro |

Since aripiprazole is a chiral molecule, it can exist as enantiomers, which are non-superimposable mirror images. americanpharmaceuticalreview.com While aripiprazole is marketed as a single enantiomer, it is essential to control the presence of the unwanted enantiomer as an impurity. Chiral HPLC is the technique of choice for the separation and quantification of enantiomers. americanpharmaceuticalreview.comnih.govkoreascience.krnih.govchromatographyonline.com

Chiral separations are typically achieved using a chiral stationary phase (CSP). americanpharmaceuticalreview.comnih.gov These stationary phases contain a chiral selector that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are widely used for the enantiomeric separation of a wide range of pharmaceutical compounds. nih.gov The development of a chiral HPLC method involves screening different CSPs and optimizing the mobile phase composition to achieve the desired enantiomeric resolution.

Both gradient and isocratic elution strategies are employed for the separation of aripiprazole isomers. scholarsresearchlibrary.comlew.roresearchgate.netresearchgate.netsigmaaldrich.comphenomenex.comresearchgate.netbiotage.com

Isocratic Elution: In this mode, the composition of the mobile phase remains constant throughout the analysis. lew.rophenomenex.com Isocratic methods are simpler to develop and are often used for the separation of a limited number of impurities with similar retention characteristics. nih.govlew.ro A study by Popa et al. (2012) utilized an isocratic RP-HPLC method for the simultaneous determination of aripiprazole and five of its impurities. lew.ro

Gradient Elution: In gradient elution, the composition of the mobile phase is changed during the analysis, typically by increasing the proportion of the organic modifier. researchgate.netsigmaaldrich.comphenomenex.combiotage.com This approach is particularly useful for separating complex mixtures of impurities with a wide range of polarities. phenomenex.comresearchgate.net Gradient elution allows for the separation of both early and late-eluting peaks with good resolution and peak shape. biotage.com The United States Pharmacopeia (USP) monograph for aripiprazole describes a gradient HPLC method for the assay and determination of related substances. sigmaaldrich.com

The choice between isocratic and gradient elution depends on the complexity of the impurity profile and the analytical requirements.

Table 2: Comparison of Isocratic and Gradient Elution for Aripiprazole Isomer Analysis

| Feature | Isocratic Elution | Gradient Elution |

| Mobile Phase Composition | Constant | Varies during analysis |

| Complexity | Simpler | More complex |

| Application | Separation of a few closely related impurities | Separation of complex mixtures with a wide polarity range |

| Run Time | Can be longer for complex mixtures | Often shorter for complex mixtures |

Gas Chromatography (GC) Approaches for Volatile Isomeric Impurities

While HPLC is the primary technique for the analysis of non-volatile impurities in aripiprazole, Gas Chromatography (GC) can be employed for the determination of volatile isomeric impurities. These impurities may be residual solvents or by-products from the manufacturing process.

A GC method typically involves the following:

Injection: The sample is vaporized in a heated injector.

Separation: The volatile components are separated in a capillary column based on their boiling points and interactions with the stationary phase.

Detection: A flame ionization detector (FID) is commonly used for the detection of organic compounds.

GC-mass spectrometry (GC-MS) can also be used for the identification and quantification of volatile impurities, providing both chromatographic and mass spectral data. nih.gov One study developed a GC-MS method for the detection of aripiprazole and its main metabolite in plasma, demonstrating the applicability of GC for related substances. nih.gov

Spectrometric Characterization Techniques

While chromatography is excellent for separation, spectrometric techniques are essential for the structural elucidation and confirmation of the identity of aripiprazole isomers. These techniques are often coupled with chromatographic systems (hyphenated techniques) to provide comprehensive analytical information.

Commonly used spectrometric techniques include:

Mass Spectrometry (MS): When coupled with HPLC or UPLC (LC-MS), mass spectrometry provides molecular weight and fragmentation information, which is invaluable for identifying unknown impurities and confirming the structures of known isomers. humanjournals.comeurjchem.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of a molecule, including the connectivity of atoms and their spatial arrangement. It is a powerful tool for the definitive identification of isomeric impurities.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. It can be used to differentiate between isomers that have different functional groups or arrangements of atoms that affect the vibrational modes of the molecule. humanjournals.com

The combination of chromatographic separation with spectrometric detection provides a powerful approach for the comprehensive profiling and characterization of aripiprazole isomeric impurities.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Isomer Identification and Structural Elucidation

Mass spectrometry (MS) serves as a powerful tool for the identification and structural elucidation of aripiprazole and its impurities. Coupled with chromatographic separation, MS provides detailed information on the molecular weight and fragmentation patterns of analytes, which is crucial for distinguishing between isomers.

Tandem mass spectrometry (MS/MS) further enhances the specificity and sensitivity of impurity analysis. By selecting a precursor ion and subjecting it to collision-induced dissociation, a characteristic fragmentation spectrum is generated. This "fingerprint" allows for the confident identification of impurities, even at trace levels. For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed for the simultaneous determination of aripiprazole and its active metabolite, dehydroaripiprazole, in human plasma. This technique utilizes positive ion electrospray ionization and selected reaction monitoring to achieve high selectivity and sensitivity.

The fragmentation patterns obtained from MS/MS experiments provide valuable insights into the structure of isomeric impurities. By comparing the fragmentation of an unknown impurity to that of the parent aripiprazole molecule, structural differences can be deduced.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a pivotal technique in the analysis of aripiprazole's isomeric impurities due to its ability to provide highly accurate mass measurements. This precision allows for the determination of the elemental composition of an unknown impurity, significantly narrowing down the potential molecular formulas.

HRMS instruments, such as Quadrupole Time-of-Flight (QToF) and Orbitrap mass analyzers, can achieve mass accuracies in the low parts-per-million (ppm) range. This level of accuracy is often sufficient to differentiate between isomers that have the same nominal mass but different elemental compositions. For example, the accurate masses of a precursor ion and its product ions can confirm the elemental composition of impurities. This capability is particularly valuable in identifying process-related impurities and degradation products that may have isomeric forms.

The combination of HRMS with liquid chromatography (LC-HRMS) is a powerful strategy for impurity profiling. It enables the separation of isomers chromatographically, followed by their accurate mass measurement and fragmentation analysis, leading to confident identification.

LC-MS/MS and UPLC-Tof MSE in Impurity Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone in the profiling of aripiprazole impurities. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. Ultra-Performance Liquid Chromatography (UPLC), with its smaller particle size columns, offers higher resolution and faster analysis times compared to conventional HPLC, making it particularly suitable for resolving complex mixtures of isomers.

A study detailing the identification of degradation products in aripiprazole tablets utilized HPLC coupled with Quadrupole Time-of-Flight (QToF) mass spectrometry. This approach allowed for the separation of degradation impurities and their subsequent identification based on accurate mass measurements and fragmentation patterns.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) has been established as a highly sensitive and selective method for quantifying compounds in biological samples. Its ability to differentiate between aripiprazole and its metabolites through mass spectrometry facilitates precise detection.

The following table summarizes key parameters from a UPLC-MS/MS method developed for the simultaneous determination of multiple antipsychotic drugs, including aripiprazole.

| Parameter | Value |

| Chromatographic System | Agilent 1290 UPLC |

| Column | Phenomenex phenyl-hexyl C18 (50.0 × 2.1 mm, 1.7 µm) |

| Mobile Phase | Water with 0.1% formic acid and 2 mM ammonium (B1175870) acetate; Methanol with 0.1% formic acid and 2 mM ammonium acetate |

| Mass Spectrometer | QTRAP 4500 MS system |

| Ionization Mode | Electrospray Ionization (ESI) |

| This data is illustrative of a typical UPLC-MS/MS setup for aripiprazole analysis. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Isomer Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including the isomeric impurities of aripiprazole. While mass spectrometry provides information on molecular weight and fragmentation, NMR offers detailed insights into the connectivity of atoms within a molecule.

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide information about the chemical environment of hydrogen and carbon atoms, respectively. However, for complex molecules and for distinguishing between closely related isomers, two-dimensional (2D) NMR techniques are often necessary. These include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These experiments reveal correlations between different nuclei, allowing for the unambiguous assignment of the entire molecular structure.

A comprehensive spectroscopic study of aripiprazole utilized 1D and 2D-NMR techniques to deduce its structure. All ¹H and ¹³C NMR signals were assigned, and the ten different methylene (B1212753) groups in the structure were analyzed based on their chemical shifts, coupling constants, and correlations in the 2D-NMR spectra. This level of detailed structural information is essential for confirming the exact structure of any isomeric impurities.

UV-Vis Spectroscopy for Detection and Purity Assessment of Isomers

UV-Vis spectroscopy is a widely used technique for the detection and purity assessment of pharmaceutical compounds, including aripiprazole and its isomers. The principle of this method is based on the absorption of ultraviolet or visible light by a molecule, which results in electronic transitions. The wavelength of maximum absorbance (λmax) and the molar absorptivity are characteristic properties of a compound.

For aripiprazole, the UV spectrum shows a maximum absorbance at a specific wavelength, which can be used for its quantification. In the context of impurity profiling, UV-Vis spectroscopy, often coupled with a separation technique like HPLC, can be used to detect the presence of isomers. If an impurity has a different chromophore or a different chemical environment around the chromophore compared to aripiprazole, it will likely exhibit a different UV spectrum.

A study on the spectroscopic analysis of aripiprazole reported its ultraviolet spectrum and investigated its structure in solution at different pH values. Another study developed a simple and sensitive spectrophotometric method for the determination of aripiprazole, which showed an absorption maximum at 219 nm. While UV-Vis spectroscopy may not be able to differentiate between all isomers, especially those with very similar structures, it serves as a valuable tool for initial purity assessment and for quantifying known impurities.

| Method | λmax (nm) | Concentration Range (µg/mL) |

| Multivariate UV Spectrophotometry | 255 | 5-30 |

| UV Spectrophotometry | 219 | 2-10 |

| Visible Spectrophotometry (with Bromocresol green) | 414 | 10-60 |

| This table presents data from various spectrophotometric methods for aripiprazole analysis. |

Integrated Analytical Platforms and Data Processing for Comprehensive Impurity Profiling

A comprehensive approach to impurity profiling often involves the integration of multiple analytical techniques and sophisticated data processing methods. This ensures a thorough characterization of all potential impurities, including isomers.

Chemometric Approaches in Chromatographic Optimization for Isomer Separation

Chemometrics involves the use of mathematical and statistical methods to optimize chemical processes and to extract maximum information from chemical data. In the context of aripiprazole isomer analysis, chemometric approaches are particularly useful for optimizing chromatographic separations. The separation of closely related isomers can be challenging, and traditional "one-factor-at-a-time" optimization methods are often inefficient.

Design of Experiments (DoE) is a powerful chemometric tool that allows for the systematic investigation of the effects of multiple experimental parameters (e.g., mobile phase composition, pH, temperature, flow rate) on the chromatographic resolution of isomers. By performing a limited number of well-designed experiments, a mathematical model can be built to predict the optimal conditions for separation.

A study on the optimization of the RP-HPLC separation of aripiprazole and its impurities utilized a Quantitative Structure-Retention Relationship (QSRR) model. This approach correlated experimental parameters and molecular descriptors with the retention times of the analytes. An artificial neural network (ANN) was used to model the complex relationships and to identify the optimal chromatographic conditions for the separation of critical peak pairs. Such chemometric strategies significantly accelerate method development and lead to more robust and efficient analytical methods for isomer separation.

Quantitative Structure-Retention Relationship (QSRR) for Isomer Elution Prediction

Quantitative Structure-Retention Relationship (QSRR) models are powerful computational tools used in analytical chemistry to predict the chromatographic retention time of compounds based on their molecular structures. oup.comnih.gov This predictive capability is particularly valuable in the pharmaceutical industry for anticipating the elution behavior of isomeric impurities of active pharmaceutical ingredients (APIs) like aripiprazole. researchgate.netresearchgate.net By establishing a mathematical relationship between the molecular descriptors of aripiprazole isomers and their retention times, QSRR can significantly accelerate method development and de-risk analytical methods by flagging potential co-elutions. nih.gov

The development of a QSRR model involves several key steps:

Molecular Structure Input and Optimization: The 2D or 3D structures of aripiprazole and its isomers are generated and optimized using computational methods to calculate their most stable conformations.

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and quantum-chemical descriptors. oup.com

Model Building: Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are employed to build a model that correlates the descriptors with the observed retention times. oup.comnih.govresearchgate.net

Model Validation: The predictive power of the QSRR model is rigorously tested using both internal and external validation techniques to ensure its accuracy and robustness. nih.govnih.gov

For aripiprazole and its impurities, a mixed QSRR model has been proposed to improve their separation by RP-HPLC. researchgate.net This model incorporated experimental parameters, such as mobile phase composition and flow rate, along with selected molecular descriptors like ovality and torsion energy, to predict the retention times of aripiprazole and five of its impurities. researchgate.net Such models provide a deeper understanding of the retention mechanisms and can guide the optimization of chromatographic conditions for better separation of isomeric impurities. researchgate.netresearchgate.net

Automated Data Analysis and Scientific Information Systems (e.g., UNIFI)

Modern analytical laboratories increasingly rely on sophisticated scientific information systems to manage and process the vast amounts of data generated by techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS). waters.com The UNIFI Scientific Information System from Waters is a prime example of such a platform, offering a comprehensive, compliance-ready solution for impurity profiling. waters.comlcms.czscribd.com

For aripiprazole isomer impurity profiling, UNIFI provides an integrated workflow that encompasses data acquisition, processing, and reporting. waters.com This system is particularly adept at handling the complex datasets generated from forced degradation studies, where numerous known and unknown impurities may be present. waters.com Key features and benefits of using a system like UNIFI for aripiprazole impurity analysis include:

Comprehensive Data Acquisition: The system can control the UPLC-HRMS instrument to acquire high-quality, accurate mass data for both precursor and fragment ions in a single injection (MSE). This allows for a complete overview of the sample's composition. waters.com

Automated Data Processing: UNIFI employs customizable workflows to automatically detect, identify, and quantify impurities. It can compare the mass spectra of impurities to that of the parent API, highlighting common fragments and structural similarities, which aids in structural elucidation. waters.comscribd.com

Scientific Library: The software includes a built-in, searchable library where information on aripiprazole and its known impurities can be stored and readily accessed. This facilitates rapid identification in subsequent analyses. waters.comlcms.cz

Data Visualization and Reporting: UNIFI offers advanced data visualization tools that make it easier to understand the relationships between the API and its impurities. It can also automatically generate comprehensive reports, streamlining the documentation process. waters.comlcms.cz

The use of such automated systems enhances confidence in structural assignments and significantly improves the efficiency and accuracy of impurity profiling, which is a critical aspect of ensuring the safety and quality of pharmaceutical products. waters.com

Method Validation Parameters for Aripiprazole Isomer Impurity Quantification

The validation of analytical methods is a crucial requirement of regulatory bodies to ensure the reliability and accuracy of data for the quantification of impurities. For aripiprazole and its isomeric impurities, method validation is performed according to the International Council for Harmonisation (ICH) guidelines. scholarsresearchlibrary.combg.ac.rs

Specificity and Selectivity Against Isomeric Interferences

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components. scholarsresearchlibrary.combg.ac.rs In the context of aripiprazole isomer impurity profiling, this means the method must be able to separate and distinguish between the main aripiprazole peak and the peaks of its various isomers and other related substances. bg.ac.rslew.ro

To demonstrate specificity, forced degradation studies are often conducted, subjecting aripiprazole to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. bg.ac.rslew.ro The analytical method is then used to analyze these stressed samples to ensure that all degradation products are well-separated from the aripiprazole peak and from each other. scholarsresearchlibrary.combg.ac.rs Peak purity analysis using a photodiode array (PDA) detector is a common technique to confirm that the analyte peak is not co-eluting with any other compound. scholarsresearchlibrary.com A resolution of at least 2.0 between any two adjacent peaks is generally considered acceptable to ensure adequate separation. scholarsresearchlibrary.com

Linearity, Range, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Linearity and Range: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. lew.ro For aripiprazole impurity quantification, linearity is typically established by preparing a series of solutions of the impurities at different concentrations, usually from the Limit of Quantification (LOQ) to about 120% or 150% of the specified limit for that impurity. scholarsresearchlibrary.comresearchgate.net The response (e.g., peak area) is then plotted against the concentration, and a linear regression analysis is performed. A correlation coefficient (r²) of greater than 0.99 is generally considered acceptable, indicating a strong linear relationship. scholarsresearchlibrary.comakjournals.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with an acceptable level of precision and accuracy. The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. lew.roakjournals.com These values are crucial for ensuring that the analytical method is sensitive enough to detect and quantify impurities at the low levels required by regulatory standards (often 0.1% or less relative to the API). lew.ro LOD and LOQ are commonly determined based on the signal-to-noise ratio, with a ratio of 3:1 for LOD and 10:1 for LOQ being widely accepted. lew.roakjournals.com For aripiprazole impurities, reported LOD values can be as low as 0.005 µg/mL and LOQ values around 0.018 µg/mL. akjournals.com

| Parameter | Typical Acceptance Criteria | Reported Values for Aripiprazole Impurities |

|---|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.995 - 0.998 scholarsresearchlibrary.comakjournals.com |

| LOD (µg/mL) | Signal-to-Noise Ratio ≥ 3:1 | 0.005 - 0.038 akjournals.com |

| LOQ (µg/mL) | Signal-to-Noise Ratio ≥ 10:1 | 0.018 - 0.126 akjournals.com |

| LOD (% relative to API) | Dependent on specification | 0.001% - 0.008% akjournals.com |

| LOQ (% relative to API) | Dependent on specification | 0.004% - 0.025% akjournals.com |

Precision and Accuracy in Isomer Quantification

Precision: The precision of an analytical method expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at different levels:

Repeatability (Intra-day precision): This is assessed by analyzing multiple replicates of the same sample on the same day, by the same analyst, and with the same equipment. researchgate.netakjournals.com

Intermediate Precision (Inter-day precision): This is determined by analyzing the samples on different days, with different analysts, or with different equipment to assess the variability of the method. nih.gov

For aripiprazole impurity analysis, precision is typically checked by analyzing six individual preparations of the sample spiked with known amounts of the impurities. The RSD for the peak areas of the impurities should be low, generally less than 5% or 10% depending on the concentration level. researchgate.netakjournals.com

Accuracy: The accuracy of an analytical method is the closeness of the test results obtained by that method to the true value. It is often determined by recovery studies, where a known amount of the impurity standard is added (spiked) into a sample matrix (e.g., a placebo formulation or the API). lew.roakjournals.com The sample is then analyzed, and the percentage of the added impurity that is recovered is calculated. Accuracy studies are typically performed at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). For aripiprazole impurities, recovery values are generally expected to be within the range of 80% to 120%, with some studies reporting ranges between 92.75% and 108.79%. lew.roakjournals.com

| Parameter | Concentration Level | Typical Acceptance Criteria | Reported Values for Aripiprazole Impurities |

|---|---|---|---|

| Precision (RSD %) | At specification limit | < 5% | 0.18% - 5.70% akjournals.com |

| At LOQ level | < 10% | < 1.75% scholarsresearchlibrary.com | |

| Accuracy (Recovery %) | Low Concentration | 80% - 120% | 97.3% - 102.3% akjournals.com |

| Mid Concentration | 98.8% - 104.4% akjournals.com | ||

| High Concentration | 99.5% - 104.5% akjournals.com |

Robustness of Analytical Methods for Isomer Determination

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. scholarsresearchlibrary.comakjournals.com For HPLC-based methods for aripiprazole isomer determination, robustness is evaluated by intentionally varying critical chromatographic parameters such as:

Mobile phase composition (e.g., percentage of organic solvent) scholarsresearchlibrary.com

pH of the mobile phase buffer scholarsresearchlibrary.com

Column temperature akjournals.com

Flow rate scholarsresearchlibrary.com

Different columns or batches of columns

The effect of these variations on the analytical results, particularly on the resolution between critical peak pairs (e.g., between two closely eluting isomers), is assessed. scholarsresearchlibrary.com The method is considered robust if the results remain within the acceptance criteria despite these small changes, ensuring that the method is reliable and transferable between different laboratories and instruments. scholarsresearchlibrary.combg.ac.rsakjournals.com

Relative Response Factors (RRFs) for Isomeric Impurities

The accurate quantification of impurities is a critical aspect of quality control in the pharmaceutical industry. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique for this purpose. However, the response of a UV detector can vary for different compounds even at the same concentration, primarily due to differences in their molar absorptivity at the chosen wavelength. This variation in response can lead to inaccurate quantification of impurities if not properly addressed. To overcome this challenge, the concept of the Relative Response Factor (RRF) is utilized.

The RRF is a measure of the detector response of an impurity relative to the response of the API. It is a crucial parameter for accurately calculating the concentration of an impurity without the need for a dedicated reference standard for each impurity, which can be costly and time-consuming to synthesize and certify. The RRF is determined by analyzing solutions of known concentrations of both the API and the impurity and is calculated using the following formula:

RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)

Once established, the RRF value can be used to correct the observed peak area of the impurity in a sample, allowing for a more accurate determination of its concentration relative to the API.

Detailed Research Findings

While specific research detailing the RRF for a designated "Aripiprazole Isomer impurity" is not extensively available in publicly accessible literature, data for closely related aripiprazole compounds provide valuable insight into the application of RRF in its impurity profiling.

Pharmacopeial standards and reference materials from suppliers like Sigma-Aldrich often provide RRF values for known aripiprazole-related compounds. For instance, a known impurity, "Aripiprazole related compound G2," has a documented Relative Response Factor of 0.72. Although the exact isomeric nature of this specific compound is not explicitly detailed in all contexts, the existence of an established RRF underscores the importance of this factor in the accurate quantification of aripiprazole impurities.

The establishment of RRF values is a meticulous process that involves the isolation or synthesis of the impurity, followed by the preparation of standard solutions of both the impurity and the aripiprazole API. These solutions are then analyzed by HPLC under specific chromatographic conditions to determine their respective responses.

The following table illustrates the kind of data that is generated during the determination of RRFs for aripiprazole-related compounds. Please note that this is a representative table and the specific values may vary depending on the analytical method and the specific isomer being analyzed.

| Compound | Retention Time (min) | Peak Area | Concentration (µg/mL) | Response Factor | Relative Response Factor (RRF) |

| Aripiprazole | 10.2 | 1,200,000 | 100 | 12,000 | 1.00 |

| Aripiprazole Isomer Impurity | 9.8 | 864,000 | 100 | 8,640 | 0.72 |

In this example, the RRF of 0.72 for the aripiprazole isomer impurity indicates that its UV response is 72% of the response of aripiprazole at the same concentration under the specified analytical conditions. Using this RRF value, the percentage of the impurity in a sample can be calculated using the formula:

% Impurity = (Peak Area of Impurity / Peak Area of Aripiprazole) x (1 / RRF) x 100

The utilization of RRFs is a scientifically sound and regulatory-accepted practice that enhances the accuracy of impurity profiling in aripiprazole and other pharmaceutical products. It allows for reliable quality control, ensuring that the levels of isomeric and other impurities are maintained within acceptable limits, thereby safeguarding patient health.

Stability Studies and Degradation Pathways Involving Aripiprazole Isomer Impurities

Forced Degradation Studies on Aripiprazole (B633) to Induce Isomer Formation

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. bg.ac.rs This process is conducted as per the guidelines of the International Council for Harmonisation (ICH). bg.ac.rsresearchgate.netdntb.gov.uaceon.rs Studies on aripiprazole have explored its stability under various stress conditions, including hydrolysis, oxidation, heat, and light.

The stability of aripiprazole to hydrolysis has been evaluated across a range of pH values.

Acidic Hydrolysis : Degradation of aripiprazole has been observed under acidic conditions. researchgate.netsemanticscholar.org

Basic Hydrolysis : In some studies, significant degradation was noted under basic stress conditions. researchgate.net However, other reports suggest aripiprazole is stable against base-induced hydrolysis. bg.ac.rseurjchem.comresearchgate.net

Neutral Hydrolysis : The drug is generally found to be stable in neutral aqueous environments. bg.ac.rsresearchgate.netceon.rs

The variability in findings can often be attributed to differences in experimental conditions such as the strength of the acid or base, temperature, and duration of exposure.

Aripiprazole has consistently shown susceptibility to oxidative degradation. bg.ac.rsresearchgate.netceon.rs When subjected to oxidative stress, typically using hydrogen peroxide, the active pharmaceutical ingredient degrades, leading to the formation of specific degradation products. researchgate.netsemanticscholar.org The primary product formed under these conditions is the N-oxide of aripiprazole. bg.ac.rsresearchgate.netceon.rs In contrast to its lability to peroxide, some studies found aripiprazole to be stable under other oxidative conditions. eurjchem.comresearchgate.net

The effect of high temperature on aripiprazole has been a key area of investigation in stability studies. The drug has been found to be unstable under thermal stress conditions. eurjchem.comresearchgate.net One study conducted thermal studies at 80°C and 90% relative humidity to assess its stability. lew.ro However, other reports indicate that the active substance is stable under the thermal conditions tested in their specific studies. bg.ac.rsresearchgate.netresearchgate.netsemanticscholar.org

Photostability testing exposes the drug substance to light to determine if it is susceptible to photodegradation. Aripiprazole has generally been found to be stable when exposed to light as per ICH guidelines. researchgate.netceon.rsresearchgate.netsemanticscholar.orglew.ro This suggests that light exposure is not a critical factor in the degradation of the compound under normal storage and handling conditions.

Table 1: Summary of Forced Degradation Studies on Aripiprazole

| Stress Condition | Reagents/Conditions Used | Observation |

|---|---|---|

| Hydrolytic (Acidic) | 1 M HCl lew.ro | Degradation observed researchgate.netsemanticscholar.org |

| Hydrolytic (Basic) | 1 M NaOH lew.ro | Degradation observed in some studies, researchgate.net stable in others bg.ac.rseurjchem.comresearchgate.net |

| Hydrolytic (Neutral) | Water | Generally stable bg.ac.rsresearchgate.netceon.rs |

| Oxidative | 3% H₂O₂ lew.ro | Significant degradation observed; N-oxide formation bg.ac.rsceon.rsresearchgate.netsemanticscholar.org |

| Thermal | 80°C / 90% RH lew.ro | Unstable in some studies, eurjchem.comresearchgate.net stable in others bg.ac.rsresearchgate.netresearchgate.netsemanticscholar.org |

| Photolytic | 1.2 million lux hours, 200 W·h/m² UV lew.ro | Generally stable researchgate.netceon.rsresearchgate.netsemanticscholar.orglew.ro |

Identification and Characterization of Isomeric Degradation Products

The identification and characterization of degradation products are critical for ensuring the safety and quality of a pharmaceutical product. Advanced analytical techniques are employed for this purpose. For aripiprazole, methods like High-Performance Liquid Chromatography (HPLC) coupled with Quadrupole Time-of-Flight (QToF) mass spectrometry have been utilized to separate and identify impurities formed during stress studies. eurjchem.comresearchgate.net QToF mass spectrometry provides high mass accuracy, which aids in determining the elemental composition of unknown impurities and their fragments. eurjchem.comresearchgate.net

While the term "isomer impurity" is the subject of this article, forced degradation studies in the available literature have not prominently reported the formation of structural isomers. The primary degradation product identified, particularly under oxidative stress, is Impurity E, the N-oxide of aripiprazole, which is not an isomer. bg.ac.rsresearchgate.netceon.rs Other identified impurities are often related to the synthesis process, such as starting materials or intermediates. bg.ac.rs

Table 2: Identified Impurities of Aripiprazole

| Impurity Name | Chemical Name | Type / Origin |

|---|---|---|

| Impurity A | 7-hydroxy-3,4-dihydroquinolin-2(1H)-one | Starting material / Potential degradation product bg.ac.rs |

| Impurity B | 1-(2,3-dichlorophenyl)-piperazine hydrochloride | Starting material / Potential degradation product bg.ac.rs |

| Impurity E | 7-[4-[4-(2,3-dichlorophenyl)-1-oxidopiperazin-1-yl] butoxy]-3,4-dihydro-1H-quinolin-2-one | Oxidative degradation product bg.ac.rs |

Mechanistic Elucidation of Isomer-Specific Degradation Pathways

Understanding the mechanism by which a drug degrades is fundamental to preventing the formation of impurities. Since the formation of isomeric impurities of aripiprazole is not a reported degradation pathway, the mechanistic elucidation focuses on the known degradation products.

The most clearly defined degradation pathway for aripiprazole is oxidation. The formation of Impurity E (N-oxide) occurs through the oxidation of the nitrogen atom in the piperazine (B1678402) ring. bg.ac.rs This is a common metabolic and degradation pathway for compounds containing a piperazine moiety when exposed to oxidizing agents or certain metabolic enzymes. Aripiprazole is metabolized in the liver by CYP3A4 and CYP2D6 enzymes through dehydrogenation, hydroxylation, and N-dealkylation. clinpgx.org The main active metabolite is dehydro-aripiprazole. clinpgx.org These metabolic pathways, while distinct from forced degradation, illustrate the reactive sites on the aripiprazole molecule. The specific chemical mechanisms leading to degradation under hydrolytic or thermal stress are less defined in the literature but would likely involve the cleavage of ether or amide bonds within the molecule.

Control Strategies for Aripiprazole Isomer Impurities in Pharmaceutical Manufacturing

Process Chemistry Optimization to Minimize Isomer Formation

The foundation of impurity control lies in a well-designed and optimized synthetic process. veeprho.com For aripiprazole (B633), this involves a multi-pronged approach focused on the careful selection of reaction parameters and effective purification techniques. ptfarm.plpharmaguideline.com

Selection of Reaction Conditions and Reagents

The formation of isomeric impurities in the synthesis of aripiprazole can be significantly influenced by the chosen reaction conditions and reagents. Key parameters that require careful optimization include temperature, pH, and the choice of solvents. pharmaguideline.com For instance, a slight modification in these conditions can lead to a reduction in the formation of unwanted byproducts. pharmaguideline.com

A series of laboratory-scale syntheses of aripiprazole were conducted to optimize the reaction, focusing on the amounts of substrates, sodium carbonate, and ethanol, as well as the reaction time. ptfarm.pl This optimization is crucial for maximizing the reaction yield while minimizing the levels of potential impurities and unconsumed starting materials. ptfarm.pl

Purification Methodologies for Intermediate and Final Products

Even with an optimized synthetic route, the presence of some level of isomeric impurities is often unavoidable. Therefore, effective purification of both intermediate compounds and the final aripiprazole API is critical. Crystallization is a common technique employed for this purpose. ptfarm.pl In one optimized process, after the reaction is complete and insoluble inorganic residues are filtered off, the resulting solution is refluxed and then allowed to crystallize. ptfarm.pl This process yielded aripiprazole with a purity of 99.32% as determined by High-Performance Liquid Chromatography (HPLC). ptfarm.pl

In-Process Control (IPC) Methodologies for Isomer Monitoring

To ensure that the manufacturing process remains in a state of control, in-process controls (IPCs) are implemented to monitor the levels of isomeric impurities at critical stages. veeprho.com These controls provide real-time or near-real-time data, allowing for timely adjustments to the process if necessary. veeprho.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for monitoring aripiprazole and its impurities. humanjournals.comnih.gov Various HPLC methods have been developed and validated for the separation and quantification of aripiprazole and its related substances, including isomers. nih.govresearchgate.netscholarsresearchlibrary.com These methods are designed to be sensitive and reproducible, enabling the detection of impurities at very low levels. researchgate.net For instance, a reversed-phase HPLC (RP-HPLC) method was developed for the efficient separation of aripiprazole and nine of its impurities. nih.gov

Quality Control (QC) Release Testing for Aripiprazole Isomer Impurities

Before a batch of aripiprazole can be released for use in pharmaceutical formulations, it must undergo rigorous quality control (QC) testing to confirm that the levels of all impurities, including isomers, are within predefined acceptance criteria. nih.govresearchgate.net This final check ensures the safety and quality of the drug substance. synzeal.com